molecular formula C10H13N5O3S B13730788 9-(4-Thiopentofuranosyl)-9h-purin-6-amine CAS No. 2500-79-0

9-(4-Thiopentofuranosyl)-9h-purin-6-amine

Cat. No.: B13730788
CAS No.: 2500-79-0
M. Wt: 283.31 g/mol
InChI Key: SIGIJBMOORTVPB-UHFFFAOYSA-N
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Description

9-(4-Thiopentofuranosyl)-9h-purin-6-amine is a nucleoside analog that has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and biotechnology. This compound features a sulfur atom in place of the oxygen atom in the furanose ring, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine typically involves the modification of nucleoside scaffolds. One common method includes the conversion of 4-thiouridine to its protected derivative using 4-methoxytrityl chloride, followed by acetic anhydride in pyridine . The protected derivative is then subjected to further reactions to introduce the purine base, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for scale-up processes. This includes the use of automated synthesizers and high-throughput screening techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

9-(4-Thiopentofuranosyl)-9h-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom back to its original state.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can further be utilized in various chemical and biological applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Thiopentofuranosyl)-9h-purin-6-amine is unique due to its specific structural modification, which imparts enhanced stability and distinct biological activities compared to other nucleoside analogs. Its sulfur-containing furanose ring differentiates it from oxygen-containing counterparts, providing unique reactivity and potential therapeutic benefits .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGIJBMOORTVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933896
Record name 9-(4-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0
Record name NSC110342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC109160
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC97111
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Record name Adenosine, 4'-thio-
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Record name NSC81154
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(4-Thiopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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